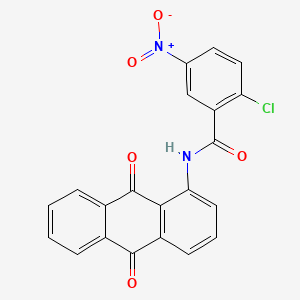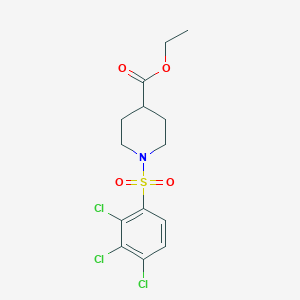
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 9,10-anthraquinone, a compound that has been widely studied in organic chemistry . Many anthraquinone compounds are present in plants and microorganisms, and some of them, like anthracyclines and kidamycins, are known to be natural antibiotics .
Synthesis Analysis
The synthesis of new amino-acid derivatives of “this compound” was achieved by interacting it with α-, β- and ω-amino acids . This synthesis was guided using computer methods for substance construction .Chemical Reactions Analysis
The compound was reacted with various amino acids such as glycine, alanine, phenylalanine, valine, leucine, and methionine in the presence of potassium carbonate in DMSO at heating . The targeted products were isolated from the reaction mixture by diluting it with a 5-fold volume of water followed by acidifying with dilute hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide, a compound with potential utility in various scientific domains, has been synthesized and characterized through different studies. The process involves reacting specific chemical precursors under controlled conditions and characterizing the resultant compound using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS. This compound is noteworthy for its N,O-bidentate directing group, which may be advantageous for metal-catalyzed C-H bond functionalization reactions, suggesting its utility in synthetic chemistry and material science applications (Hamad H. Al Mamari, Ahmed Al Sheidi, 2020).
Antimicrobial Activity
A related area of research involves the synthesis of amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide to explore antimicrobial properties. These derivatives have demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The findings underscore the potential of these compounds in developing new antimicrobial agents, which is critical given the global challenge of antibiotic resistance (V. I. Zvarich et al., 2014).
Molecular Electronics
In the realm of molecular electronics, compounds similar to this compound have been studied for their electrical properties. Such research has led to the discovery of molecules that exhibit negative differential resistance and significant on-off peak-to-valley ratios. These findings are crucial for the development of molecular electronic devices, which could revolutionize the electronics industry by enabling the fabrication of devices at the nanoscale (Chen, Reed, Rawlett, Tour, 1999).
Drug Delivery and Pharmacokinetics
Exploring the pharmacokinetic profiles and enhancing the oral absorption of poorly water-soluble drugs represent another significant application. Techniques like wet-bead milling to produce submicron particle sizes have shown promise in improving the dissolution rate and oral bioavailability of such compounds. This approach is pivotal for the development of effective oral formulations of potential anticancer agents and other drugs with poor solubility, indicating the broad applicability of this compound class in pharmaceutical research (N. Kondo et al., 1993).
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
The compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The result of the compound’s action is the inhibition of growth or killing of the target organisms. This is evidenced by its demonstrated antibacterial and antifungal activities .
Zukünftige Richtungen
The computerized prediction identified the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives of "2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide" . This suggests that there is potential for understanding and developing new pharmaceutical drugs based on these compounds .
Biochemische Analyse
Biochemical Properties
It has been shown to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
It has been shown to have antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis
Molecular Mechanism
It is known to interact with amino acids to form new derivatives
Eigenschaften
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O5/c22-16-9-8-11(24(28)29)10-15(16)21(27)23-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBOYHYZBGRLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile](/img/structure/B2892973.png)


![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)



![5,6-dimethyl-3-{2-oxo-2-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)azetidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2892985.png)

![5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2892987.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)
